molecular formula C11H10ClNS B11881629 (4-(5-Chlorothiophen-2-yl)phenyl)methanamine CAS No. 1212058-06-4

(4-(5-Chlorothiophen-2-yl)phenyl)methanamine

Cat. No.: B11881629
CAS No.: 1212058-06-4
M. Wt: 223.72 g/mol
InChI Key: KSFFZMXVXZWEJY-UHFFFAOYSA-N
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Description

(4-(5-Chlorothiophen-2-yl)phenyl)methanamine is an organic compound with the molecular formula C11H10ClNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenyl group substituted with a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Chlorothiophen-2-yl)phenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chlorothiophene-2-carboxylic acid and 4-bromobenzylamine.

    Coupling Reaction: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then coupled with 4-bromobenzylamine in the presence of a base such as triethylamine (TEA) to form the desired product.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Chlorothiophen-2-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

(4-(5-Chlorothiophen-2-yl)phenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (4-(5-Chlorothiophen-2-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorothiophen-2-yl)methanamine: A closely related compound with similar structural features but lacking the phenyl group.

    1-(4-Thiophen-2-ylphenyl)methanamine: Another similar compound with a thiophene ring substituted at the phenyl group.

Uniqueness

(4-(5-Chlorothiophen-2-yl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1212058-06-4

Molecular Formula

C11H10ClNS

Molecular Weight

223.72 g/mol

IUPAC Name

[4-(5-chlorothiophen-2-yl)phenyl]methanamine

InChI

InChI=1S/C11H10ClNS/c12-11-6-5-10(14-11)9-3-1-8(7-13)2-4-9/h1-6H,7,13H2

InChI Key

KSFFZMXVXZWEJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(S2)Cl

Origin of Product

United States

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